(1,5-Cyclooctadiene)iridium(I) 2,4-pentanedionate
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Overview
Description
(1,5-Cyclooctadiene)iridium(I) 2,4-pentanedionate is an organometallic compound that features iridium coordinated to 1,5-cyclooctadiene and 2,4-pentanedionate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Cyclooctadiene)iridium(I) 2,4-pentanedionate typically involves the reaction of iridium trichloride with 1,5-cyclooctadiene and 2,4-pentanedione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. The resulting compound is then purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (1,5-Cyclooctadiene)iridium(I) 2,4-pentanedionate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states or even to metallic iridium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(III) complexes, while reduction can produce iridium(0) species .
Scientific Research Applications
(1,5-Cyclooctadiene)iridium(I) 2,4-pentanedionate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (1,5-Cyclooctadiene)iridium(I) 2,4-pentanedionate exerts its effects involves the coordination of the iridium center to various substrates. This coordination facilitates the activation of chemical bonds, making the compound an effective catalyst. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
(1,5-Cyclooctadiene)rhodium(I) 2,4-pentanedionate: Similar in structure but contains rhodium instead of iridium.
(1,5-Cyclooctadiene)(methoxy)iridium(I) dimer: Another iridium complex with different ligands.
(1,5-Cyclooctadiene)(η5-indenyl)iridium(I): Features a different ligand arrangement.
Uniqueness: (1,5-Cyclooctadiene)iridium(I) 2,4-pentanedionate is unique due to its specific ligand combination, which imparts distinct reactivity and stability. Its ability to act as a versatile catalyst in various chemical reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H20IrO2 |
---|---|
Molecular Weight |
400.51 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(Z)-4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/C8H12.C5H8O2.Ir/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/b2-1-,8-7-;4-3-; |
InChI Key |
CXVDVPYBQMSIAP-DWVXZKBMSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C1/C=C\CC/C=C\C1.[Ir] |
Canonical SMILES |
CC(=CC(=O)C)O.C1CC=CCCC=C1.[Ir] |
Origin of Product |
United States |
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